1-Aminocyclopropane-1-carboxamide hydrochloride
Overview
Description
1-Aminocyclopropane-1-carboxamide hydrochloride is a chemical compound that belongs to the class of cyclopropane-containing amino acids It is a derivative of 1-aminocyclopropane-1-carboxylic acid, which is known for its role as a precursor to the plant hormone ethylene
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-aminocyclopropane-1-carboxamide hydrochloride typically involves the cyclopropanation of suitable precursors followed by amination and subsequent hydrochloride formation. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1-Aminocyclopropane-1-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-Aminocyclopropane-1-carboxamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in ethylene biosynthesis and signaling pathways in plants.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to biologically active amino acids.
Industry: Utilized in the production of agrochemicals and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-aminocyclopropane-1-carboxamide hydrochloride involves its interaction with specific enzymes and receptors. In plants, it acts as a precursor to ethylene, a hormone that regulates various physiological processes . The compound is converted to ethylene by the enzyme 1-aminocyclopropane-1-carboxylate oxidase . Additionally, it may interact with other molecular targets, such as ion channels and receptors, to exert its effects.
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A direct precursor to ethylene in plants.
Ethyl 1-aminocyclopropanecarboxylate: An ester derivative used in various synthetic applications.
Methyl 1-aminocyclopropanecarboxylate: Another ester derivative with similar uses.
Uniqueness: 1-Aminocyclopropane-1-carboxamide hydrochloride is unique due to its amide functional group, which imparts different chemical properties compared to its acid and ester counterparts. This uniqueness makes it valuable in specific synthetic and research applications where different reactivity or solubility is required.
Properties
IUPAC Name |
1-aminocyclopropane-1-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O.ClH/c5-3(7)4(6)1-2-4;/h1-2,6H2,(H2,5,7);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMZUYTWDRXLLCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324796-27-2 | |
Record name | 1-aminocyclopropane-1-carboxamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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